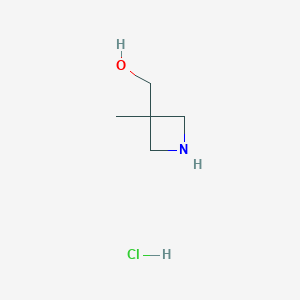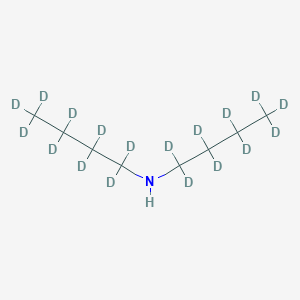
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction analysis . The Hirshfeld surface analysis can be used to identify different intermolecular interactions . The HOMO–LUMO gap can indicate the charge transfer within the molecule .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For instance, the chromium(II) chloride-mediated coupling reaction has been used in the synthesis of certain pyrrolidine derivatives .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
The compound plays a significant role in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, which are derived from N-Cbz-3,4-epoxypyrrolidine. These synthesized compounds are valuable due to their high enantiomeric excesses, achieved through lipase-catalyzed reactions, showcasing the compound's utility in producing enantiomerically pure substances (Rodríguez-Rodríguez et al., 2013).
Scalable Synthesis of Piperidines
Another application involves the scalable synthesis of orthogonally protected 3,7-diazabicyclo[4.1.0]heptane, starting from simple materials such as pyridine and benzyl chloride. This process demonstrates the compound's versatility as a building block for synthesizing 4-substituted 3-aminopiperidines, which have significant potential for biological activity (Schramm et al., 2009).
Defluorination and Dipeptide Synthesis
The compound has been utilized in a selective defluorination approach to synthesize N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine. This process highlights its application in the synthesis of 3,3-difluoroproline dipeptides, further emphasizing its role in the development of novel peptide-based structures (Guo et al., 2007).
Constrained Mescaline Analogue Synthesis
Additionally, the compound has been used in the total synthesis of a conformationally constrained mescaline analogue. This synthesis involved a highly effective Heck arylation and demonstrated the compound's potential in creating novel analogues with possible activity towards specific receptors (Barreto et al., 2007).
Enantioselective Synthesis
The compound is also significant in the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, showcasing its utility in medicinal chemistry as a building block. This synthesis emphasizes the incorporation of chirality and the avoidance of hazardous deoxofluorinating reagents, underlining its importance in the safe and efficient synthesis of chiral molecules (Si et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H/t10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSIOSCQHUBRG-NDXYWBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)






![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)


